An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-ethoxybenzothiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-ethoxybenzothiazole. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the foundational chemical information, general experimental protocols for determining key physicochemical parameters, and insights into the synthesis, reactivity, and significant potential of the 2-aminobenzothiazole scaffold in drug development.
Core Physicochemical Data
| Physicochemical Property | 2-Amino-4-ethoxybenzothiazole (Predicted/Unavailable) | 2-Amino-4-methoxybenzothiazole[1] | 2-Amino-6-ethoxybenzothiazole[2] | 2-Amino-4-methylbenzothiazole[3][4] |
| Molecular Formula | C₉H₁₀N₂OS | C₈H₈N₂OS | C₉H₁₀N₂OS | C₈H₈N₂S |
| Molecular Weight ( g/mol ) | 194.25 | 180.23 | 194.25 | 164.23 |
| Melting Point (°C) | Not available | 153-155 | 161-163 | 137-139 |
| Boiling Point (°C) | Not available | Not available | Not available | 322.0 ± 35.0 (Predicted) |
| Solubility | Not available | Not available | Not available | < 0.1 g/100 mL at 24 °C[5] |
| pKa | Not available | Not available | Not available | 4.7 ± 0.1 (Predicted)[4][5] |
| logP | Not available | Not available | Not available | Not available |
General Synthesis and Reactivity
The 2-aminobenzothiazole scaffold is a versatile and highly reactive structure in organic synthesis, frequently used as an intermediate for constructing more complex, pharmacologically active heterocyclic compounds.[6][7][8]
A general approach to the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate source, followed by cyclization. For instance, a common pathway is the reaction of an aniline with ammonium thiocyanate to form a thiourea derivative, which is then cyclized using an oxidizing agent like chlorine or bromine.[9]
The reactivity of the 2-aminobenzothiazole core is characterized by the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atom, making them amenable to reactions with electrophiles to form a variety of fused heterocyclic systems.[6] This reactivity is fundamental to its role as a privileged scaffold in medicinal chemistry.
Applications in Drug Development
The 2-aminobenzothiazole scaffold is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives.[10] This versatile core structure is present in compounds investigated for a wide range of therapeutic applications.
Key Therapeutic Areas:
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Anticancer: Derivatives of 2-aminobenzothiazole have shown potential as anticancer agents by targeting various proteins involved in cancer progression, such as tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases.[11][12]
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Anti-inflammatory: Certain 2-aminobenzothiazole compounds have demonstrated anti-inflammatory properties by inhibiting enzymes and pathways associated with the inflammatory response.[10]
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Antidiabetic: Some derivatives have been explored for their potential in managing diabetes, with studies suggesting they may act on targets like aldose reductase and PPAR-γ.[13]
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Antimicrobial and Antiviral: The 2-aminobenzothiazole nucleus is a component of molecules with demonstrated antimicrobial and antiviral activities.[10]
The broad spectrum of biological activity makes the 2-aminobenzothiazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10]
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized methodologies for determining the key physicochemical properties of a compound like 2-Amino-4-ethoxybenzothiazole.
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity.
Methodology:
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Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range is typically narrow (0.5-2°C).
-
Boiling Point Determination
The boiling point is a key physical constant for a liquid.
Methodology (Distillation Method):
-
Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, condenser, thermometer, and receiving flask.
-
Procedure:
-
The liquid sample (a few milliliters) is placed in the distilling flask with a boiling chip.
-
The flask is heated gently.
-
The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distilling flask.
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The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and drips into the condenser.
-
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.
Methodology (Shake-Flask Method):
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
pKa Determination
The pKa is a measure of the acidity or basicity of a compound.
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Apparatus: A calibrated pH meter and a burette are used.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
logP (Octanol-Water Partition Coefficient) Determination
logP is a measure of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
References
- 1. 2-氨基-4-甲氧基苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-氨基-6-乙氧基苯并噻唑 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-Amino-4-methylbenzothiazole CAS#: 1477-42-5 [m.chemicalbook.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. iajesm.in [iajesm.in]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
